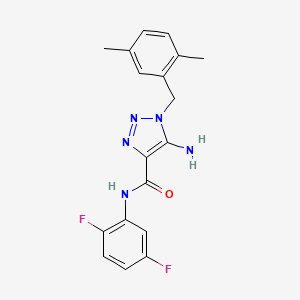

5-amino-N-(2,5-difluorophenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the class of 5-amino-1,2,3-triazole-4-carboxamide derivatives, which are characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The aryl substituents at positions 1 (2,5-dimethylbenzyl) and the carboxamide’s N-linked 2,5-difluorophenyl group confer structural uniqueness. The fluorine atoms on the phenyl ring enhance metabolic stability and lipophilicity, while the methyl groups on the benzyl substituent may influence steric interactions with biological targets.

Properties

IUPAC Name |

5-amino-N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O/c1-10-3-4-11(2)12(7-10)9-25-17(21)16(23-24-25)18(26)22-15-8-13(19)5-6-14(15)20/h3-8H,9,21H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQMXRQXYACBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2,5-difluorophenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Recent studies highlight the anticancer potential of triazole derivatives. For instance, compounds similar to 5-amino-N-(2,5-difluorophenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Compounds in the same class exhibited IC50 values ranging from 1.1 μM to 4.9 μM, indicating significant antiproliferative activity compared to standard drugs like doxorubicin and 5-fluorouracil .

The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds that inhibit TS can induce apoptosis and cell cycle arrest by disrupting the synthesis of dTTP (deoxythymidine triphosphate), which is crucial for DNA replication .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown antimicrobial activity :

- Target Microorganisms : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is believed to be related to the disruption of microbial cell wall synthesis and function .

Comparative Biological Activity

The following table summarizes the biological activities reported for similar triazole compounds:

| Compound Name | Cell Line Tested | IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Yes |

| Compound B | HCT-116 | 2.6 | Yes |

| Compound C | HepG2 | 1.4 | No |

| 5-amino... | Various | TBD | TBD |

Case Studies

Several case studies have documented the efficacy of triazole compounds in clinical settings:

- Study on Triazole Derivatives : A study published in Frontiers in Pharmacology demonstrated that triazole hybrids exhibited significant cytotoxicity against lung cancer cells with IC50 values as low as 6.06 μM .

- Antimicrobial Evaluation : Research published in MDPI indicated that specific triazole derivatives displayed robust antibacterial properties with EC50 values exceeding 100%, suggesting low toxicity while maintaining effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of analogous compounds:

Key Observations:

Substituent Effects on Activity: Halogenation: The target compound’s 2,5-difluorophenyl group may improve metabolic stability compared to chlorinated (e.g., 2,5-dichlorophenyl) or methoxylated analogs, as fluorine is less susceptible to oxidative metabolism . Amino vs. Methyl at Position 5: The NH₂ group in the target compound and other active analogs enables hydrogen bonding with enzymatic targets (e.g., kinases), whereas methyl substitution (as in ) reduces this interaction, likely diminishing activity .

Biological Activity Trends :

- Antiproliferative activity correlates with electron-withdrawing substituents (e.g., Cl, F) on the N-linked phenyl ring and aromatic bulk at position 1 .

- Carboxamide derivatives generally outperform ester or sulfonamide analogs in target engagement, as seen in B-Raf kinase inhibition studies .

Synthetic and Analytical Considerations: The synthesis of such compounds often employs cycloaddition or Ullmann-type coupling reactions, with crystallographic validation using programs like SHELXL or WinGX .

Q & A

Q. What are the key physicochemical properties of 5-amino-N-(2,5-difluorophenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do they influence experimental design?

- Methodological Answer : The compound's molecular weight (calculated as ~388.37 g/mol based on analogs in and ), solubility, and stability are critical for experimental reproducibility. For instance, poor aqueous solubility (common in triazole derivatives) necessitates solvent optimization, such as using DMSO for stock solutions followed by dilution in buffered media . Stability under physiological pH (e.g., 7.4) should be validated via HPLC or LC-MS to avoid degradation artifacts.

Q. What standardized protocols are recommended for synthesizing this compound?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Condensation : React 2,5-difluoroaniline with 2,5-dimethylbenzyl chloride to form the benzyl-protected intermediate (analogous to methods in ).

Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Carboxamide coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation between the triazole and fluorophenyl groups .

Purity (>95%) should be confirmed via NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers validate the compound's mechanism of action in vitro?

- Methodological Answer : Use a combination of:

- Target engagement assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases or proteases).

- Cellular phenotyping : Dose-response curves (IC₅₀) in relevant cell lines, with orthogonal assays (e.g., apoptosis via Annexin V, cell cycle arrest via flow cytometry) to confirm functional effects .

Advanced Research Questions

Q. How can contradictory data on the compound's efficacy across different disease models be resolved?

- Methodological Answer : Contradictions often arise from off-target effects or model-specific factors. To address this:

- Profiling : Conduct kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

- Model optimization : Compare pharmacokinetics (e.g., plasma half-life, tissue distribution) in murine vs. humanized models using LC-MS/MS .

- Pathway analysis : Integrate transcriptomic (RNA-seq) and proteomic (TMT labeling) data to identify context-dependent signaling nodes .

Q. What strategies are recommended to improve the compound's bioavailability for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or prodrug moieties (e.g., esterase-cleavable groups) to enhance solubility .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase plasma stability .

- PK/PD modeling : Apply allometric scaling from rodent data to predict human dosing, validated by compartmental pharmacokinetic models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's potency?

- Methodological Answer :

- Core modifications : Systematically vary substituents on the triazole (e.g., replace 5-amino with nitro or methyl groups) and fluorophenyl rings (e.g., meta vs. para substitution) .

- Free-energy calculations : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to predict binding energy changes (ΔΔG) for each analog .

- High-throughput screening : Test analogs in 384-well plates against primary and counter-screening targets to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.